5-(2,5-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, dimethylamino, hydroxy, and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactionsSpecific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the benzoyl group yields an alcohol .
Scientific Research Applications
5-(2,5-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(2,5-Dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-2,4-diamine
- 2-Methoxyphenyl isocyanate
- Quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose
Uniqueness
What sets 5-(2,5-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H30N2O6 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(4E)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H30N2O6/c1-15-13-16(31-4)7-9-18(15)23(28)21-22(19-14-17(32-5)8-10-20(19)33-6)27(12-11-26(2)3)25(30)24(21)29/h7-10,13-14,22,28H,11-12H2,1-6H3/b23-21+ |
InChI Key |
IUDGAWJSKWMHFE-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=C(C=CC(=C3)OC)OC)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=C(C=CC(=C3)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.